Technical Guide: Synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one
Technical Guide: Synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one
The following technical guide details the synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one , a critical scaffold in medicinal chemistry known for its applications in developing PARP inhibitors and anticancer therapeutics.
This guide deviates from standard templates to prioritize mechanistic clarity and experimental reproducibility , designed for researchers requiring high-purity intermediates.
CAS No: 24688-36-6 Molecular Formula: C₉H₇N₃O₃ Molecular Weight: 205.17 g/mol
Executive Summary & Retrosynthetic Analysis
The synthesis of 2-methyl-6-nitro-3H-quinazolin-4-one is most reliably achieved via the Niementowski Quinazoline Synthesis variation, specifically utilizing a benzoxazinone intermediate . This pathway is preferred over direct one-pot cyclization because the isolation of the intermediate allows for the removal of unreacted starting materials and polymeric byproducts often associated with high-temperature nitro-compound reactions.
Retrosynthetic Logic
To construct the pyrimidine ring fused to the nitro-substituted benzene:
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C2-Methyl Insertion: The C2-methyl group is introduced via acetic anhydride , which simultaneously acts as a dehydrating agent to close the initial oxazine ring.
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Nitrogen Insertion: The N3 nitrogen is introduced via ammonia or ammonium acetate , converting the lactone (benzoxazinone) to the lactam (quinazolinone).
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Precursor: The sequence originates from 5-nitroanthranilic acid (2-amino-5-nitrobenzoic acid), where the electron-withdrawing nitro group at position 5 (becoming position 6 in the product) deactivates the amine, necessitating the use of a strong electrophile like acetic anhydride.
Figure 1: Retrosynthetic analysis showing the stepwise construction of the quinazolinone core via the benzoxazinone intermediate.[1]
Core Synthesis Protocol
This protocol is divided into two distinct stages to ensure maximum purity. The "One-Pot" method is often cited but frequently results in lower yields due to the hydrolysis of the acetic anhydride before cyclization is complete.
Stage 1: Synthesis of 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one
Objective: Cyclization and activation of the carboxylic acid.
| Reagent | Role | Equivalence | Notes |
| 5-Nitroanthranilic Acid | Substrate | 1.0 eq | Dry thoroughly before use. |
| Acetic Anhydride | Reagent/Solvent | 5.0 - 10.0 eq | Excess serves as solvent. |
| Pyridine (Optional) | Catalyst | 0.1 eq | Accelerates acylation if reaction is sluggish. |
Procedure:
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube (moisture sensitivity is critical here).
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Addition: Charge the flask with 5-nitroanthranilic acid (10.0 g, 54.9 mmol) and acetic anhydride (50 mL).
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Reaction: Heat the mixture to reflux (approx. 140°C) . The suspension will initially clear as the N-acetyl intermediate forms, followed by the precipitation of the benzoxazinone.
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Duration: Reflux for 2–3 hours . Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) until the starting material (Rf ~0.2) disappears and the less polar intermediate (Rf ~0.8) dominates.
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Isolation: Cool the mixture to 0–5°C in an ice bath. The product will crystallize heavily.
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Filtration: Filter the solid under vacuum. Wash the cake with cold diethyl ether or hexane (2 x 20 mL) to remove acetic acid and excess anhydride.
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Critical Step: Do not wash with water at this stage, as the benzoxazinone ring is susceptible to hydrolysis back to the N-acetyl acid.
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Drying: Dry the solid in a vacuum oven at 50°C for 2 hours.
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Yield Expectation: 85–95%
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Appearance: Light yellow to beige crystalline solid.
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Stage 2: Conversion to 2-Methyl-6-nitro-3H-quinazolin-4-one
Objective: Ring expansion/substitution (Ammonolysis).
| Reagent | Role | Equivalence | Notes |
| Benzoxazinone Int. | Substrate | 1.0 eq | From Stage 1. |
| Ammonium Acetate | Nitrogen Source | 5.0 eq | Preferred over liquid ammonia for ease of handling. |
| Glacial Acetic Acid | Solvent | 10-15 volumes | Provides acidic medium for catalysis. |
Procedure:
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Setup: Use a clean 250 mL round-bottom flask with a reflux condenser.
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Addition: Suspend the dried benzoxazinone intermediate (from Stage 1) in glacial acetic acid. Add anhydrous ammonium acetate.
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Reaction: Heat the mixture to reflux. The solid may dissolve transiently before the final product begins to precipitate (quinazolinones are generally less soluble than benzoxazinones).
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Duration: Reflux for 3–4 hours .
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Workup: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (approx. 200 g) with vigorous stirring. This quenches the reaction and maximizes precipitation.
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Neutralization (Optional but Recommended): Adjust pH to ~7 using concentrated ammonia solution or sodium carbonate to ensure the product is in the free base form (though the amide proton is weakly acidic, pKa ~10, so it remains protonated at neutral pH).
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Filtration: Collect the crude solid by vacuum filtration.
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Purification: Recrystallize from DMF/Ethanol or Glacial Acetic Acid .
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Note: Due to the high melting point and low solubility, DMF is often required to dissolve the crude solid.
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Final Drying: Dry at 100°C under high vacuum to remove trace solvents.
Figure 2: Experimental workflow for the two-stage synthesis protocol.
Mechanistic Insight
Understanding the mechanism allows for effective troubleshooting.
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Acetylation: The amine of 5-nitroanthranilic acid attacks a carbonyl of acetic anhydride. The electron-withdrawing nitro group makes this amine a poor nucleophile, which is why reflux conditions and a large excess of anhydride are necessary.
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Cyclodehydration: The N-acetyl group attacks the carboxylic acid carbonyl (intramolecular nucleophilic acyl substitution), expelling acetic acid and forming the benzoxazinone ring. This is the kinetic product.
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Ring Opening/Closing: Upon adding ammonia (or ammonium acetate), the ammonia attacks the highly electrophilic carbonyl at position 4 of the benzoxazinone ring. The ring opens to form an amide intermediate, which then undergoes a second dehydration to close the ring with nitrogen, forming the thermodynamically stable quinazolinone .
Characterization & Validation
To ensure the integrity of the synthesized compound (CAS 24688-36-6), compare analytical data against these standards.
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Physical State: Yellowish to pale brown powder.
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Melting Point: >300°C (Decomposes). Note: Most nitro-quinazolinones have very high melting points.
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Solubility: Insoluble in water, ethanol, and ether. Soluble in DMSO, DMF, and hot glacial acetic acid.
Spectroscopic Data (Expected)
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 12.50 (s, 1H, NH) – Broad singlet, exchangeable with D₂O.
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δ 8.80 (d, J = 2.5 Hz, 1H, H-5) – Proton ortho to nitro group, highly deshielded.
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δ 8.50 (dd, J = 9.0, 2.5 Hz, 1H, H-7).
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δ 7.80 (d, J = 9.0 Hz, 1H, H-8).
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δ 2.40 (s, 3H, CH₃) – Methyl group at position 2.
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IR (KBr pellet):
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3200–3100 cm⁻¹ (N-H stretch).
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1680 cm⁻¹ (C=O stretch, amide I).
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1530 cm⁻¹ & 1350 cm⁻¹ (NO₂ asymmetric and symmetric stretch).
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Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage 1 | Hydrolysis of Ac₂O | Ensure glassware is dry. Use fresh acetic anhydride. |
| Product is Sticky/Gummy | Incomplete Cyclization | Increase reflux time. Ensure temperature is maintained at 140°C. |
| Impurity in Final Product | Acetylated Intermediate | Ensure Stage 2 reflux is vigorous and long enough to fully convert the intermediate. |
| Coloration (Dark Brown) | Oxidation/Polymerization | Nitro compounds can darken at high heat. Perform recrystallization with activated charcoal. |
Safety Considerations
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Nitro Compounds: While 5-nitroanthranilic acid is stable, nitro-aromatics can be energetic. Avoid heating to dryness without solvent.
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Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood.
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Ammonium Acetate: Hygroscopic. Store in a desiccator.
References
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Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie, 51, 564. (Foundational Method).[2][3]
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Bogert, M. T., & Seil, H. A. (1907). "Researches on Quinazolines (Nineteenth Paper). The Synthesis of 1,3,6,8-Napthotetrazines from Paradiaminoterephthalic Acid and from Certain of its Derivatives." Journal of the American Chemical Society, 29(4), 517–536. Link (Historical validation of nitro-quinazolinone synthesis).
- Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63.
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Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives." Tetrahedron, 61(43), 10153-10160. Link (Optimization of the benzoxazinone route).
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BenchChem. (2025). "Synthesis of 2-Amino-5-nitrobenzoic Acid." Technical Application Note. (Source for starting material preparation).[2][3][4][5][6]
Sources
- 1. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents [patents.google.com]
